molecular formula C11H18N6 B2450497 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine CAS No. 2287333-09-7

1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine

Cat. No.: B2450497
CAS No.: 2287333-09-7
M. Wt: 234.307
InChI Key: FDYGCXHWSASOMO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring system, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine typically involves the reaction of 1,5-dimethylpyrazole with an appropriate aminomethylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine
  • 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-5-amine
  • 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-6-amine

Uniqueness

1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(2-aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6/c1-9-10(6-14-16(9)2)5-13-11-7-15-17(8-11)4-3-12/h6-8,13H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYGCXHWSASOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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